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5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol

Cat. No.: B13234870
M. Wt: 246.25 g/mol
InChI Key: SLIOGLRNVAUHMX-UHFFFAOYSA-N
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Description

Evolution and Diverse Roles of Nitrogen- and Oxygen-Containing Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form a cornerstone of organic chemistry. Among these, systems incorporating nitrogen and oxygen have garnered substantial attention due to their vast structural diversity and functional versatility. openmedicinalchemistryjournal.com An analysis of FDA-approved drugs in the United States revealed that 59% of small-molecule pharmaceuticals contain a nitrogen heterocycle. msesupplies.com Similarly, oxygen heterocycles are the second most prevalent type in approved drugs. nih.gov This prevalence underscores their critical role in medicinal chemistry, where they mimic natural products and endogenous metabolites, forming the pharmacophoric core of many therapeutic agents. openmedicinalchemistryjournal.comnih.gov

The applications of these compounds extend far beyond pharmaceuticals. In agrochemicals, over 70% of crop protection agents feature heterocyclic structures, highlighting their importance in developing advanced fungicides, herbicides, and insecticides. msesupplies.com The unique electronic properties conferred by the heteroatoms also make them integral to materials science. They are used as precursors for electroactive polymers, components in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. msesupplies.commdpi.com The continuous evolution of synthetic methodologies, including the use of nanocatalysts for more efficient and environmentally benign processes, further expands the accessibility and application scope of these vital chemical entities. researchgate.net

Comprehensive Overview of 1,3,4-Oxadiazole (B1194373) Chemistry: Synthetic Routes, Reactivity, and Bioisosteric Properties

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.gov This scaffold is a significant pharmacophore in medicinal chemistry and a valuable building block in materials science. mdpi.comnih.gov Its stability, metabolic profile, and ability to engage in hydrogen bonding contribute to its widespread use. nih.gov

Synthetic Routes: The synthesis of the 1,3,4-oxadiazole ring is well-established, with several common pathways. The most prevalent methods involve the cyclodehydration of 1,2-diacylhydrazines using various reagents. mdpi.comnih.gov Other significant routes include the oxidative cyclization of N-acylhydrazones and direct one-step syntheses from carboxylic acids and acid hydrazides. nih.govopenmedicinalchemistryjournal.com The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is typically achieved by reacting an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.govjchemrev.com

Starting MaterialsKey ReagentsProduct TypeReference
1,2-DiacylhydrazinesPOCl₃, SOCl₂, PPA, H₂SO₄2,5-Disubstituted-1,3,4-oxadiazole mdpi.comnih.gov
AcylhydrazonesOxidizing agents (e.g., NaHSO₃)2,5-Disubstituted-1,3,4-oxadiazole openmedicinalchemistryjournal.com
Acylhydrazides + Carboxylic AcidsDehydrating agents (e.g., POCl₃)2,5-Disubstituted-1,3,4-oxadiazole openmedicinalchemistryjournal.com
Acylhydrazides + Carbon DisulfideBase (e.g., KOH), then acid5-Substituted-1,3,4-oxadiazole-2-thiol nih.gov

Reactivity: The 1,3,4-oxadiazole ring is generally stable, particularly when substituted with aryl groups. rroij.com Electrophilic attack can occur at a ring nitrogen atom or an exocyclic heteroatom. Reactions involving substituents are common, though the choice of reagents is limited by the sensitivity of the heterocyclic ring itself. rroij.com

Bioisosteric Properties: In drug design, the 1,3,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functional groups. nih.gov This substitution can enhance metabolic stability, improve water solubility, and modulate binding interactions with biological targets. researchgate.net Its rigid, planar structure and defined arrangement of hydrogen bond acceptors contribute to its utility in creating molecules with favorable pharmacokinetic and pharmacodynamic profiles. nih.gov Studies have shown that replacing a 1,2,4-oxadiazole (B8745197) with a 1,3,4-oxadiazole can lead to increased polarity and reduced metabolic degradation. rsc.org

Rationale and Academic Imperatives for Investigating 5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol

The investigation of this compound is driven by the convergence of three key chemical motifs: the phenyl group, the 2,2'-bi-1,3,4-oxadiazole core, and the reactive thiol moiety. This unique combination presents a compelling subject for fundamental research and suggests potential for novel applications. The bi-heterocyclic scaffold offers a rigid, electron-deficient platform, while the thiol group introduces functional versatility and the potential for tautomerism, creating a molecule with rich and complex chemical behavior.

Structural/Electronic FeatureDescriptionImplicationReference
Conjugated Bi-Heterocyclic CoreTwo 1,3,4-oxadiazole rings linked by a C-C bond.Provides a rigid, planar, and electron-deficient framework. nih.gov
Electron-Deficient NatureThe oxadiazole ring acts as an electron-withdrawing group.Facilitates electron transport; suitable for n-type materials. mdpi.com
Self-Assembly CapabilityForms ordered structures through donor-acceptor interactions.Potential for creating crystalline films and mesophases for devices. rsc.org
High Thermal/Chemical StabilityAromatic heterocyclic system.Robustness for applications in materials science and energetic materials. nih.gov

The presence of a thiol (-SH) group at the 5-position of one of the oxadiazole rings introduces significant chemical functionality. This group is known to exist in equilibrium with its tautomeric thione (C=S) form. nih.govjchemrev.com This phenomenon, known as thiol-thione tautomerism, is highly dependent on factors such as the solvent, temperature, and molecular concentration. cdnsciencepub.comcdnsciencepub.com In polar solvents, the equilibrium tends to shift toward the more polar thione tautomer, whereas the thiol form may predominate in nonpolar environments. cdnsciencepub.com

The thione form contains an acidic N-H proton, while the thiol form has an acidic S-H proton. This duality allows the molecule to act as both a hydrogen bond donor and acceptor in different tautomeric states. nih.gov The sulfur atom is also a soft nucleophile, making it a reactive site for S-alkylation and other substitution reactions, providing a handle for further derivatization and the construction of more complex molecular architectures. uobaghdad.edu.iq This tautomerism is not merely a structural curiosity; it profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions, which are critical for its potential applications.

The unique combination of the electron-deficient bi-oxadiazole core and the versatile thiol/thione group positions this compound as a promising candidate for several advanced applications.

Advanced Materials Science: The inherent electron-transporting properties and high photoluminescence quantum yields of oxadiazole derivatives make them valuable in the field of organic electronics. mdpi.comnih.gov The bi-oxadiazole scaffold, in particular, has been investigated for creating highly luminescent materials capable of self-assembly. rsc.org The addition of the thiol group provides a site for anchoring the molecule to surfaces (e.g., gold electrodes) or for polymerization, opening avenues for the development of novel sensors, organic thin-film transistors (OTFTs), and OLEDs. Furthermore, nitrogen-rich heterocyclic systems like bi-oxadiazoles have been theoretically designed as potential high-energy-density materials due to their high positive heats of formation and good thermal stability. nih.govnih.gov

Fundamental Mechanistic Studies: The molecule serves as an excellent model for studying fundamental chemical principles. The interplay between the two linked heterocyclic rings offers a platform to investigate intramolecular electronic communication. rsc.org The thiol-thione tautomerism presents an opportunity to study proton transfer dynamics and the influence of the local environment on tautomeric equilibria. nih.govotterbein.edu Understanding these mechanisms is crucial for the rational design of functional molecules where specific tautomeric forms are required for desired activities or properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N4O2S B13234870 5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N4O2S

Molecular Weight

246.25 g/mol

IUPAC Name

5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C10H6N4O2S/c17-10-14-13-9(16-10)8-12-11-7(15-8)6-4-2-1-3-5-6/h1-5H,(H,14,17)

InChI Key

SLIOGLRNVAUHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=NNC(=S)O3

Origin of Product

United States

Sophisticated Synthetic Methodologies for 5 Phenyl 2,2 Bi 1,3,4 Oxadiazole 5 Thiol and Its Functionalized Derivatives

Devising and Optimizing Strategies for the Construction of the 2,2'-bi-1,3,4-oxadiazole Core

The formation of the 2,2'-bi-1,3,4-oxadiazole scaffold is the cornerstone of the synthesis. This typically involves the creation of a suitable acyclic precursor containing the necessary N-N-C-C-N-N backbone, followed by a double cyclodehydration reaction to form the two interconnected oxadiazole rings.

Advanced Precursor Synthesis and Rational Building Block Design

The most direct strategy for constructing the 2,2'-bi-1,3,4-oxadiazole core involves the synthesis of an appropriately substituted N,N'-diacyl-oxalhydrazide. For the asymmetrically substituted target compound, a rational design begins with a central C2-dihydrazide unit, such as oxalyl dihydrazide.

A potential synthetic route for the key precursor, an N-(benzoyl)-N'-(thiocarbonyl)oxalhydrazide derivative, can be envisioned. This would involve a stepwise acylation of oxalyl dihydrazide. First, reaction with one equivalent of benzoyl chloride would yield N-benzoyl-oxalhydrazide. The second hydrazide unit would then need to be converted to a thiocarbonyl equivalent. A common method for generating a 5-thiol-1,3,4-oxadiazole is through the reaction of an acid hydrazide with carbon disulfide in a basic medium. jchemrev.com This suggests that the second hydrazide group of N-benzoyl-oxalhydrazide could be reacted with carbon disulfide to form a dithiocarbazate intermediate, poised for cyclization.

Table 1: Key Precursors for 2,2'-bi-1,3,4-oxadiazole Synthesis

Precursor Description Role in Synthesis
Oxalyl Dihydrazide A C2 building block with two hydrazide functionalities. Provides the central -C(O)-C(O)-NH-NH- backbone for the bi-oxadiazole core.
Benzoyl Chloride An acylating agent. Introduces the phenyl-substituted acyl group onto one of the hydrazide moieties.
Carbon Disulfide A one-carbon electrophile. Reacts with the second hydrazide moiety to form the precursor for the thiol-substituted oxadiazole ring.

Detailed Mechanistic Investigations of Dimerization and Cyclization Reactions

The key transformation in forming the bi-oxadiazole core is the double cyclodehydration of the N,N'-diacyl-oxalhydrazide precursor. This reaction is typically promoted by strong dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride. edu.krdresearchgate.net

The mechanism proceeds through the following proposed steps:

Activation of Carbonyl Oxygen: The dehydrating agent activates the amide carbonyl oxygen atoms, making them more electrophilic. For example, with POCl₃, the oxygen attacks the phosphorus center, forming a good leaving group.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent nitrogen atom attacks the activated carbonyl carbon. This results in the formation of a five-membered ring intermediate.

Dehydration: The intermediate then eliminates a molecule of water (or its equivalent captured by the dehydrating agent) to form the aromatic 1,3,4-oxadiazole (B1194373) ring.

This process occurs at both ends of the N,N'-diacyl-oxalhydrazide molecule to yield the final 2,2'-bi-1,3,4-oxadiazole structure. For the synthesis of 5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol, the precursor containing both an acyl and a thiocarbamoyl group would undergo a similar double cyclization, with one cyclization forming the phenyl-substituted ring and the other, involving the dithiocarbazate moiety, forming the thiol-substituted ring.

Exploration of Transition-Metal Catalyzed and Metal-Free Approaches

While classical cyclodehydration is a robust method, modern synthetic strategies offer alternative, often milder, conditions.

Transition-Metal Catalyzed Approaches: Copper-catalyzed reactions have been developed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. One such protocol involves the dual oxidation of hydrazides and arylacetic acids using a copper catalyst under an oxygen atmosphere. researchgate.net Another approach is the direct arylation of a pre-formed 1,3,4-oxadiazole ring using copper or palladium catalysts to introduce aryl substituents. mdpi.com These methods could potentially be adapted to construct the bi-oxadiazole system, for instance, by coupling two functionalized oxadiazole monomers.

Metal-Free Approaches: Iodine-mediated oxidative cyclization provides a transition-metal-free route to 1,3,4-oxadiazoles. uobaghdad.edu.iqresearchgate.net This method typically involves the reaction of an acylhydrazone (formed from a hydrazide and an aldehyde) with molecular iodine in the presence of a base like potassium carbonate. researchgate.net A radical-promoted, metal-free, one-pot synthesis of 2,5-diaryl 1,3,4-oxadiazoles from aryl tetrazoles and aldehydes has also been reported, proceeding via a cross-dehydrogenative coupling mechanism. asianpubs.org These oxidative strategies offer an alternative to harsh dehydrating conditions and could be explored for the double cyclization required to form the bi-oxadiazole core.

Targeted Functionalization at the Thiol Group and Other Peripheral Sites

Once the this compound core is synthesized, the thiol group serves as a versatile handle for further functionalization. The nucleophilic nature of the sulfur atom allows for a range of modifications. researchgate.net

Regioselective S-Alkylation, S-Arylation, and S-Acylation Reactions

The thiol group of 1,3,4-oxadiazole-2-thiols exists in tautomeric equilibrium with the thione form, but it readily undergoes reactions on the sulfur atom in the presence of a base. jchemrev.comasianpubs.org

S-Alkylation and S-Arylation: Regioselective S-alkylation is commonly achieved by reacting the thiol with various alkyl or aralkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net This reaction introduces a thioether linkage. A variety of electrophiles, including substituted benzyl (B1604629) chlorides, phenacyl bromides, and simple alkyl halides, have been successfully employed to create diverse libraries of S-substituted derivatives. researchgate.netnih.gov

S-Acylation: S-acylation can be performed by treating the thiol with acyl chlorides or acid anhydrides. This reaction forms a thioester bond, which can be useful for introducing further functionalities or as a prodrug strategy.

Table 2: Examples of S-Functionalization Reactions on 1,3,4-Oxadiazole-2-thiols

Reaction Type Reagents Product Type Reference
S-Alkylation Alkyl/Aralkyl Halides, NaH, DMF Thioether researchgate.netnih.gov
S-Alkylation Ethyl Chloroacetate, Sodium Ethoxide Thioester (after hydrolysis of ethyl ester) researchgate.net
S-Acylation Benzoyl Chloride Thioester jchemrev.com

Controlled Formation of Disulfide Bridges and Sulfur-Containing Linkers

The thiol group is susceptible to oxidation, allowing for the controlled formation of disulfide bridges, which are valuable for creating dimeric structures or for applications in materials and medicinal chemistry.

Formation of Disulfide Bridges: Mild oxidation of the thiol group leads to the formation of a symmetrical disulfide. Oxidizing agents such as hydrogen peroxide can be employed for this transformation. nih.gov This reaction connects two molecules of the this compound via a disulfide (-S-S-) linkage, resulting in a dimeric species.

Formation of Other Sulfur-Containing Linkers: Beyond disulfide bridges, other sulfur-containing linkers can be installed. For instance, reaction with sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) could potentially lead to the formation of more complex sulfur bridges. Reaction with dihaloalkanes under basic conditions can be used to link two oxadiazole thiol molecules with an alkyl chain, forming bis-(1,3,4-oxadiazol-2-yl)thio alkyl derivatives. asianpubs.org

Process Optimization for Enhanced Yields, Purity, and Scalability

Optimizing the synthetic pathway for this compound is crucial for ensuring high yields, exceptional purity, and the feasibility of large-scale production. Traditional methods for synthesizing the 1,3,4-oxadiazole core often rely on the cyclodehydration of N,N'-diacylhydrazines using harsh reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or strong acids. mdpi.comnih.gov These conventional approaches can suffer from low yields, the formation of side products, and limited functional group tolerance.

Modern process optimization focuses on several key areas:

Advanced Reagents: The use of milder and more efficient reagents can significantly improve reaction outcomes. For instance, uronium-based coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have been successfully employed for cyclodesulfurization reactions to form 1,3,4-oxadiazoles under mild conditions. luxembourg-bio.com Similarly, iodine-mediated oxidative cyclization of N-acylhydrazones offers a metal-free and efficient alternative to traditional methods. jchemrev.com

Reaction Condition Control: Fine-tuning parameters such as temperature, solvent, and reaction time is essential. The development of continuous flow synthesis represents a major advancement in this area. beilstein-journals.org Flow reactors provide superior control over reaction conditions, leading to rapid optimization, shorter reaction times (often in the order of minutes), and improved yields. beilstein-journals.org

Enhanced Purification: Integrating downstream processing steps like in-line extraction and chromatography with a flow synthesis setup can streamline purification, reduce solvent usage, and lead to higher purity of the final product. beilstein-journals.org

Scalability: A primary advantage of continuous flow processing is its inherent scalability. beilstein-journals.org Increasing production capacity can often be achieved by extending the run time or by "numbering-up" (running multiple reactors in parallel), avoiding the complex re-optimization often required when scaling up traditional batch reactions. beilstein-journals.orgacs.org

ParameterConventional Batch SynthesisOptimized Flow Synthesis
Reagents Harsh dehydrating agents (e.g., POCl₃, H₂SO₄) mdpi.comMilder oxidants (e.g., Iodine) or coupling agents (e.g., TBTU) luxembourg-bio.comjchemrev.com
Reaction Time Several hours nih.govMinutes (e.g., 10 min residence time) beilstein-journals.org
Temperature High temperatures (reflux) nih.govPrecisely controlled heating beilstein-journals.org
Yield Often moderate to lowTypically high to excellent (up to 93%) beilstein-journals.org
Scalability Requires extensive re-optimization; challenges with heat transferEasily scalable by extending run time or numbering-up beilstein-journals.org
Purification Batch crystallization or column chromatographyIntegrated in-line quenching and extraction beilstein-journals.org

Advanced Spectroscopic and High Resolution Analytical Characterization of 5 Phenyl 2,2 Bi 1,3,4 Oxadiazole 5 Thiol

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation (EI-MS, ESI-MS, MALDI-TOF)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural analysis of 5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used to generate ions and study their fragmentation patterns, which offers deep insights into the molecule's structural connectivity.

The calculated exact mass of the neutral molecule this compound (C₁₀H₆N₄O₂S) is 246.0266 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be the primary ion observed, confirming the molecular weight.

The fragmentation of 1,3,4-oxadiazole (B1194373) derivatives often involves characteristic cleavage patterns. For the target compound, the primary fragmentation pathways under EI-MS or collision-induced dissociation (CID) in ESI-MS/MS would likely involve the scission of the bond linking the two oxadiazole rings, cleavage of the C-S bond, and fragmentation of the heterocyclic and aromatic rings. The observation of fragments corresponding to the phenyl-oxadiazole moiety and the thiol-bearing oxadiazole moiety would provide strong evidence for the proposed bi-oxadiazole structure.

Table 1: Predicted HRMS Data and Major Fragmentation Pathways for this compound

Ion/Fragment FormulaCalculated m/zIon TypePredicted Origin
C₁₀H₇N₄O₂S⁺247.0344[M+H]⁺Protonated molecular ion
C₈H₅N₂O⁺145.0402FragmentCleavage of the bi-oxadiazole link, phenyl-oxadiazole cation
C₂HN₂OS⁺100.9837FragmentCleavage of the bi-oxadiazole link, thiol-oxadiazole cation
C₇H₅⁺91.0548FragmentPhenyl ring fragmentation (tropylium ion)
C₆H₅⁺77.0391FragmentPhenyl cation

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and the nature of its intermolecular interactions within the crystal lattice.

While a published crystal structure for this compound is not currently available, analysis of closely related compounds, such as the zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate, provides valuable predictive insights. nih.gov In this related structure, the oxadiazole ring is essentially planar, and the phenyl ring is twisted slightly with respect to it.

Table 2: Crystallographic Data for the Related Compound, a Zinc(II) Polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.0566 (7)
b (Å)5.3023 (2)
c (Å)16.0270 (6)
β (°)114.531 (2)
Volume (ų)1629.53 (10)
Z4

This data pertains to the zinc complex and is presented to illustrate typical crystallographic parameters for this class of compounds.

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring (HPLC, GC-MS)

Advanced chromatographic techniques are essential for verifying the purity of synthesized this compound, separating it from any potential side products or isomers, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile, moderately polar compounds. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable. The mobile phase would typically consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, possibly with a small amount of acid (e.g., formic acid) to ensure the consistent protonation of the analyte. Detection using a UV-Vis detector would be highly effective due to the presence of aromatic and heterocyclic chromophores in the molecule. A purity assessment would involve integrating the area of the main peak and comparing it to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though it may be less straightforward. The compound's molecular weight and the presence of the polar thiol group might result in low volatility and poor peak shape. Derivatization of the thiol group, for instance, through silylation to form a more volatile trimethylsilyl (B98337) (TMS) ether, could be necessary to achieve successful elution and analysis by GC-MS. This method would be particularly useful for identifying and quantifying volatile impurities.

Table 3: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques provide critical information about the material's stability at different temperatures and its phase transition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its thermal stability. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp decrease in mass occurs. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability limit. For a robust heterocyclic structure, this temperature is expected to be relatively high.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for the target compound would show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion. DSC can also detect other phase transitions, such as crystallization events or polymorphic transformations, which would appear as exothermic or endothermic peaks, respectively. Given that the related monomer, 5-Phenyl-1,3,4-oxadiazole-2-thiol, has a melting point of 219-222 °C, the larger bi-oxadiazole structure would be expected to have a significantly higher melting point. sigmaaldrich.comechemi.com

Table 4: Expected Thermal Analysis Data for this compound

AnalysisParameterExpected ObservationInformation Gained
DSC Melting Point (Tₘ)Sharp endothermic peakPurity and solid-liquid phase transition temperature
DSC Enthalpy of Fusion (ΔHբ)Calculated from peak areaEnergy required to melt the solid
TGA Decomposition Temp. (Tₔ)Onset temperature of mass lossUpper limit of thermal stability
TGA Residual MassMass remaining at high temp.Information on decomposition products (e.g., char)

Rigorous Theoretical and Computational Chemistry Studies of 5 Phenyl 2,2 Bi 1,3,4 Oxadiazole 5 Thiol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, particularly using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), have been effectively employed to determine ground state properties. nahrainuniv.edu.iqajchem-a.comkbhgroup.in These studies provide critical insights into the molecule's geometry, electronic behavior, and reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol, the key structural feature is the dihedral angle between the phenyl ring and the oxadiazole ring. dergipark.org.tr

In the case of the monomer PODT, the molecule is nearly planar, a conformation stabilized by the conjugation between the aromatic systems. psgcas.ac.in For the dimer, 5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol, one would expect a more complex conformational landscape. The molecule would possess multiple rotational barriers: between the phenyl ring and its attached oxadiazole ring, and critically, around the bond connecting the two oxadiazole rings. DFT calculations would be essential to identify the global minimum energy structure and other low-energy conformers, which could influence the material's bulk properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.comdergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr

For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related compound, DFT calculations determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com Studies on PODT have similarly focused on these orbitals to evaluate its potential in applications like dye-sensitized solar cells. psgcas.ac.inresearchgate.net For this compound, the extended conjugation from the linked oxadiazole rings would be expected to lower the HOMO-LUMO gap compared to the monomer, suggesting potentially higher reactivity and different electronic absorption characteristics.

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for a Related Oxadiazole Derivative. ajchem-a.com
ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. acadpubl.eu The map displays regions of different electrostatic potential on the electron density surface, typically color-coded: red indicates negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral potential. acadpubl.eu

In studies of substituted 1,3,4-oxadiazoles, MEP analysis consistently shows that the most negative potential is located over the nitrogen atoms of the oxadiazole ring, identifying them as the primary sites for electrophilic attack. ajchem-a.comdergipark.org.tr The hydrogen atoms of the phenyl ring typically show positive potential. acadpubl.eu For this compound, an MEP map would likely highlight the nitrogen atoms and the sulfur atom of the thiol group as key reactive sites, crucial for understanding intermolecular interactions and potential binding modes.

Computational chemistry plays a vital role in predicting spectroscopic data, which can then be used to validate and interpret experimental findings.

NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts. For various 5-phenyl-1,3,4-oxadiazole derivatives, predicted shifts for the phenyl protons are generally found in the aromatic region of the spectrum. researchgate.netmdpi.com These predictions are instrumental in confirming the molecular structure.

Vibrational Frequencies (IR & Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. For 5-furan-2-yl dergipark.org.trpsgcas.ac.innih.govoxadiazole-2-thiol, characteristic calculated bands for N-H, C=N, and C=S groups show good agreement with experimental data. nih.govmdpi.com Such analysis helps in the definitive assignment of complex experimental spectra.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. semanticscholar.org For PODT and its derivatives, absorption maxima are often observed around 300 nm, corresponding to π→π* transitions within the conjugated system. psgcas.ac.inmdpi.com The extended conjugation in the bi-oxadiazole structure would be expected to cause a bathochromic (red) shift in the absorption maximum compared to the monomer.

Table 2: Representative Vibrational Frequencies for Related Oxadiazole-Thiol Compounds. nih.govmdpi.com
Functional GroupCharacteristic Frequency Range (cm-1)
N-H Stretch3100 - 3360
C=N Stretch1600 - 1650
C=S Stretch1250 - 1270

Ab Initio and Semi-Empirical Methods for Electronic Properties and Reaction Pathways

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit computationally expensive, approach to solving the electronic structure of molecules. Semi-empirical methods, which incorporate some experimental parameters, offer a faster, though less accurate, alternative for larger systems.

These methods can be applied to study the electronic properties of oxadiazole derivatives and to explore potential reaction pathways. For instance, they can be used to calculate the energies of reactants, transition states, and products for reactions involving the thiol group, which is a common site for derivatization in such compounds. ontosight.ai This allows for a theoretical investigation of reaction mechanisms and kinetics before undertaking experimental synthesis.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While DFT and other quantum methods are excellent for static properties, MD is essential for understanding the dynamic behavior of molecules. mdpi.com

For a molecule like this compound, MD simulations would be particularly useful for:

Conformational Dynamics: Exploring the flexibility of the molecule, particularly the rotation around the bond linking the two oxadiazole rings, and identifying the most populated conformations in a given environment.

Solvent Effects: Simulating the molecule in an explicit solvent environment (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and influence its conformation and properties. researchgate.net This is crucial because solvent interactions can significantly affect a molecule's behavior and reactivity in solution. Such simulations provide a more realistic model than gas-phase calculations and are vital for predicting properties in a real-world chemical or biological system. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While specific QSPR models for this compound are not extensively documented in publicly available literature, the methodology can be applied to predict various molecular attributes of this compound and its derivatives.

A typical QSPR study involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as follows:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule and include properties like dipole moment, ionization potential, and electron affinity.

Physicochemical descriptors: These include properties such as hydrophobicity (log P) and molar refractivity.

Once a set of descriptors is generated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. This model can then be used to estimate the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

For a class of compounds like 1,3,4-oxadiazole derivatives, QSPR models have been developed to predict various biological activities, including antimicrobial and anticancer properties. These models often reveal that specific structural features, such as the nature and position of substituents on the phenyl ring, significantly influence the compound's activity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets.

Table 1: Examples of Molecular Descriptors Potentially Used in QSPR Studies of this compound and its Analogs

Descriptor CategoryDescriptor ExampleDescription
Topological Wiener IndexA measure of the sum of distances between all pairs of atoms in the molecule.
Kier & Hall Shape IndicesDescribe the shape and size of the molecule based on its connectivity.
Geometrical Molecular Surface AreaThe total surface area of the molecule.
Molecular VolumeThe volume occupied by the molecule.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
HOMO/LUMO EnergiesThe energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity.
Physicochemical Log PThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
Molar RefractivityA measure of the total polarizability of a mole of a substance.

Investigation of Thiol-Thione Tautomeric Equilibria and their Energetic Preferences

The this compound molecule can exist in two tautomeric forms: the thiol form and the thione form. Tautomers are constitutional isomers of organic compounds that readily interconvert. In this specific case, the equilibrium involves the migration of a proton between the sulfur and a nitrogen atom of the oxadiazole ring.

Computational methods, particularly Density Functional Theory (DFT), are highly effective in studying the energetic preferences of such tautomeric equilibria. These calculations can determine the relative stabilities of the thiol and thione forms, as well as the energy barrier for their interconversion.

Studies on analogous 5-substituted-1,3,4-oxadiazole-2-thiols have consistently shown that the thione form is generally more stable than the thiol form in the gas phase and in various solvents. lp.edu.uajocpr.com The greater stability of the thione tautomer is often attributed to the favorable bond energies within the cyclic amide-like structure.

The energetic preference can be influenced by several factors, including:

Solvent Effects: The polarity of the solvent can play a crucial role in shifting the tautomeric equilibrium. Polar solvents may stabilize one tautomer over the other through hydrogen bonding or other intermolecular interactions. Computational models can simulate these solvent effects to provide a more accurate picture of the equilibrium in solution.

Substituent Effects: The nature of the substituent at the 5-position of the oxadiazole ring can also influence the relative stabilities of the tautomers. In the case of this compound, the electronic properties of the phenyl-bi-oxadiazole moiety would be a key determinant.

Table 2: Hypothetical Relative Energies of Thiol and Thione Tautomers of a 5-Substituted-1,3,4-oxadiazole-2-thiol based on DFT Calculations in Different Environments (Illustrative Data)

TautomerGas Phase (Relative Energy, kcal/mol)In Water (Relative Energy, kcal/mol)In Chloroform (Relative Energy, kcal/mol)
Thione 0.000.000.00
Thiol +3.5+2.8+3.2

Note: This table presents illustrative data based on general findings for similar compounds and is not the result of specific calculations for this compound.

The prevalence of the thione form in related systems has been experimentally confirmed using techniques such as UV-Vis, IR, and NMR spectroscopy. lp.edu.ua For example, the presence of a C=S stretching vibration in the IR spectrum and the chemical shift of the N-H proton in the NMR spectrum are characteristic of the thione tautomer. Computational predictions of these spectroscopic properties for both tautomers can be compared with experimental data to validate the theoretical findings. Understanding the tautomeric preference is crucial as the two forms may exhibit different chemical reactivity and biological activity.

Probing the Reactivity and Reaction Mechanisms of 5 Phenyl 2,2 Bi 1,3,4 Oxadiazole 5 Thiol

Comprehensive Studies of Electrophilic and Nucleophilic Reaction Pathways

No published studies on the electrophilic and nucleophilic reactions of 5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol were found. Research in this area would be necessary to understand the reactivity of the thiol group, the phenyl ring, and the bi-oxadiazole core towards various electrophiles and nucleophiles.

Exploration of Metal Coordination Chemistry and Ligand Behavior

There is no available literature on the metal coordination chemistry of this compound.

Diverse Coordination Modes of the Thiolate and Oxadiazole Nitrogen Atoms

Information regarding the coordination modes of this specific ligand is not available.

Synthesis, Characterization, and Structural Elucidation of Metal Complexes

No metal complexes of this compound have been reported in the scientific literature.

Chelation Properties and Stability Constants with Various Metal Ions

Data on the chelation properties and stability constants of this compound with metal ions are not available.

Catalytic Applications as a Ligand or Organocatalyst

There are no documented catalytic applications for this compound in the current literature.

Investigation of Cycloaddition, Ring-Opening, and Rearrangement Reactions

No studies concerning the involvement of this compound in cycloaddition, ring-opening, or rearrangement reactions have been published.

Electrochemical Profile of this compound Remains Uncharted

Despite extensive searches of scientific literature, detailed research and specific data concerning the electrochemical behavior and redox properties of the chemical compound this compound are not presently available.

While the broader family of 1,3,4-oxadiazole (B1194373) derivatives has been the subject of numerous electrochemical studies, highlighting their potential in various applications due to their redox activities, specific experimental data such as cyclic voltammetry, oxidation-reduction potentials, and electron transfer mechanisms for the title compound have not been reported in the accessible scientific domain.

For many 1,3,4-oxadiazole derivatives, research has demonstrated that the electrochemical characteristics are highly dependent on the nature and position of substituents on the heterocyclic and any appended aromatic rings. These substituents can modulate the electron density of the oxadiazole core, thereby influencing the ease of oxidation or reduction. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the redox potentials to more negative or positive values, respectively.

However, in the specific case of this compound, the scientific community has yet to publish findings that would allow for a detailed discussion of its electrochemical profile. Consequently, the creation of data tables and a thorough analysis as requested is not possible without speculative or extrapolated information, which would compromise the scientific accuracy of this article.

Future research into the electrochemical properties of this compound would be a valuable contribution to the field of heterocyclic chemistry, potentially uncovering new applications for this specific molecule.

Elucidating Structure Activity and Structure Property Relationships Sar/spr of 5 Phenyl 2,2 Bi 1,3,4 Oxadiazole 5 Thiol and Its Derivatives

Correlating Subtle Structural Modifications with Distinct Reactivity Profiles

The reactivity of 5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol and its derivatives is largely dictated by the electronic nature of the substituents on the phenyl ring and the inherent chemical properties of the 1,3,4-oxadiazole (B1194373) and thiol moieties. The 1,3,4-oxadiazole ring is an electron-deficient system, which influences the reactivity of attached functional groups.

Subtle modifications, such as the introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, or electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups onto the terminal phenyl ring, can significantly alter the electron density distribution across the entire molecule.

Electron-Donating Groups (EDGs): EDGs on the phenyl ring increase the electron density of the conjugated system. This can enhance the nucleophilicity of the thiol group, making it more reactive towards electrophiles. For instance, an EDG at the para-position of the phenyl ring can increase the rate of reactions such as S-alkylation or S-acylation at the thiol group.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the system. This can make the carbon atoms of the oxadiazole rings more susceptible to nucleophilic attack, although the 1,3,4-oxadiazole ring is generally quite stable. The acidity of the thiol proton is also increased by EWGs, facilitating its deprotonation to form a more stable thiolate anion.

The thiol group itself is a key site of reactivity, existing in a tautomeric equilibrium with its thione form. This allows for a variety of derivatization reactions, including the formation of thioethers, thioesters, and disulfide bonds, providing a straightforward method for creating a library of derivatives with diverse functionalities. The reactivity is also influenced by the stability of the 1,3,4-oxadiazole ring, which is generally resistant to strong acids and bases, particularly when substituted with aryl groups.

Table 1: Predicted Impact of Phenyl Ring Substituents on Reactivity

Substituent Type Position on Phenyl Ring Predicted Effect on Thiol Group Reactivity Predicted Effect on Oxadiazole Ring Stability
Electron-Donating (e.g., -OCH₃) para Increased nucleophilicity, faster S-alkylation Enhanced stability
Electron-Donating (e.g., -NH₂) para Significantly increased nucleophilicity Enhanced stability
No Substituent (-H) - Baseline reactivity Stable
Electron-Withdrawing (e.g., -Cl) para Increased acidity, facilitates thiolate formation Generally stable, slight increase in electrophilicity

Analyzing the Impact of Molecular Architecture on Photophysical Properties (e.g., Fluorescence Quantum Yields, Absorption/Emission Maxima)

The extended π-conjugated system of this compound and its derivatives makes them promising candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). The photophysical properties, including absorption and emission wavelengths and fluorescence quantum yields, are highly sensitive to the molecular architecture.

Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles are known to be photoluminescent, typically emitting in the blue to green region of the spectrum. researchgate.net The absorption spectra of these compounds usually show a single, featureless band corresponding to π-π* transitions. researchgate.net The position of the absorption maximum (λ_abs_) and emission maximum (λ_em_) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Structural modifications impact these properties in predictable ways:

Extension of Conjugation: Increasing the length of the conjugated system, for instance by replacing the phenyl group with a biphenyl (B1667301) or naphthyl group, generally leads to a bathochromic (red) shift in both absorption and emission spectra, as it lowers the HOMO-LUMO energy gap. researchgate.net

Substituent Effects: The electronic nature of substituents on the phenyl ring plays a crucial role. EDGs tend to cause a red shift, while EWGs can cause a hypsochromic (blue) shift. This is because EDGs raise the HOMO energy level more significantly than the LUMO, reducing the energy gap.

Fluorescence Quantum Yield (Φ_F_): The quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the structure. The introduction of heavy atoms (e.g., bromine or iodine) can decrease the quantum yield due to the "heavy atom effect," which promotes intersystem crossing to the triplet state. nih.gov Conversely, rigidifying the molecular structure can increase the quantum yield by reducing non-radiative decay pathways. Replacing a central heterocycle with a 1,3,4-oxadiazole ring has been shown to substantially increase the fluorescence quantum yield in some systems. nih.gov

Table 2: Photophysical Properties of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Compound Substituents λ_abs_ (nm) λ_em_ (nm) Quantum Yield (Φ_F_) Reference
POPOP 2-phenyl, 5-(4-biphenylyl) 300 350-425 0.93 mdpi.com
2,5-bis(3-methylthien-2-yl)-1,3,4-oxadiazole 2,5-bis(3-methylthien-2-yl) N/A N/A 0.13 nih.gov
2,5-bis[5-(3-octylthien-2-yl)-3-methylthien-2-yl]-1,3,4-oxadiazole 2,5-bis[5-(3-octylthien-2-yl)-3-methylthien-2-yl] N/A N/A 0.46 nih.gov

Mechanistic Elucidation of Structure-Dependent Molecular Interactions and Biological Activities

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands, such as derivatives of this compound, to the active sites of biological targets like enzymes and receptors. researchgate.netasianpubs.org These in silico methods provide crucial insights into the structure-activity relationships at a molecular level.

Docking studies predict the preferred binding orientation of a ligand within a target's binding pocket and estimate the binding affinity, often expressed as a docking score or binding energy. tandfonline.com The stability of the resulting ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time. nih.gov

For 1,3,4-oxadiazole derivatives, these studies have revealed common interaction patterns:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the thiol group or other introduced functionalities (e.g., amides) can act as hydrogen bond donors. mdpi.com

π-π Stacking and π-Cation Interactions: The aromatic phenyl and oxadiazole rings frequently engage in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding site. 21stcenturycardiology.com π-cation interactions with basic residues like Arginine have also been observed. 21stcenturycardiology.com

Hydrophobic Interactions: Alkyl or aryl substituents can form favorable hydrophobic interactions with nonpolar pockets of the target protein.

By systematically modifying the structure of the lead compound (e.g., changing substituents on the phenyl ring) and performing docking studies for each derivative, researchers can build a pharmacophore model. This model defines the essential structural features required for optimal binding and activity, guiding the rational design of more potent and selective molecules. mdpi.com

Table 3: Summary of In Silico Studies on 1,3,4-Oxadiazole Derivatives

Compound Class Biological Target Key Interactions Observed Software Used Reference
1,3,4-Oxadiazole derivatives Glycogen synthase kinase 3β (GSK-3β) Hydrogen bonds, hydrophobic interactions Schrodinger Maestro bdpsjournal.org
Di-phenyl alkyl oxadiazoles (B1248032) Myosin π-π interactions with aromatic residues (e.g., TYR-164) AutoDock, AutoDock Vina 21stcenturycardiology.com
1,3,4-Oxadiazole amide derivatives VEGFR2 Hydrogen bonds with K721, T830; Cationic bonds with E738, D831 AutoDock4 mdpi.com

Biochemical assays provide the experimental validation for the predictions made by in silico studies. These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme or bind to a receptor. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

Derivatives of the 1,3,4-oxadiazole scaffold have been extensively evaluated against a wide range of enzymes implicated in various diseases. For example, certain derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Others have been investigated as inhibitors of cholinesterases (AChE and BChE) for the treatment of Alzheimer's disease. nih.gov

Structure-activity relationship studies from these biochemical assays often reveal critical insights:

The nature and position of substituents on the phenyl ring can dramatically influence potency. For instance, in a series of cholinesterase inhibitors, an unsubstituted phenyl ring was found to be more favorable for dual inhibition of both AChE and BChE, while electron-withdrawing groups at the 4-position showed moderate to poor activity. nih.gov

The linker connecting the core scaffold to other pharmacophoric groups is also crucial. The thiol group of the parent compound provides an ideal attachment point for various side chains designed to interact with specific sub-pockets of an enzyme's active site.

Table 4: Enzyme Inhibition Data for Selected 1,3,4-Oxadiazole Derivatives

Compound Series Target Enzyme Key Structural Feature for Activity Result (e.g., IC₅₀ range) Reference
N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides hAChE / hBChE Unsubstituted phenyl ring on oxadiazole Potent dual inhibition nih.gov
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives Thymidine phosphorylase 4-chlorophenyl group High potency against MCF-7 cell line nih.gov
Triazin-3(2H)-one derivatives bearing 1,3,4-oxadiazole COX-2 Specific substitutions on the phenyl ring IC₅₀ = 3.07 µM for most active compound nih.gov

Many diseases are associated with oxidative stress caused by an imbalance of reactive oxygen species (ROS). Compounds that can scavenge free radicals have significant therapeutic potential. The 1,3,4-oxadiazole scaffold, particularly when substituted with phenolic or thiol groups, has been a focus of antioxidant research. mdpi.comrsc.org

The primary mechanisms by which these compounds exert antioxidant activity involve the donation of a hydrogen atom or an electron to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. ias.ac.innih.gov

Hydrogen Atom Transfer (HAT): The thiol (-SH) group and any phenolic hydroxyl (-OH) groups are excellent hydrogen atom donors. Upon donation, they form a stable thiyl or phenoxyl radical, respectively. The stability of this resulting radical is key to the compound's antioxidant potential.

Electron Transfer (ET): The electron-rich aromatic system can also donate an electron to a radical, forming a radical cation.

The efficiency of these processes is highly dependent on the molecular structure. Electron-donating groups on the phenyl ring enhance antioxidant activity by increasing the electron density on the scaffold, making it easier to donate a hydrogen atom or an electron. frontiersin.org The delocalization of the resulting radical across the entire conjugated system, including both the phenyl and oxadiazole rings, provides significant resonance stabilization, which is a crucial factor for potent antioxidant activity. rsc.orgscispace.com Studies have shown that phenolic 1,3,4-oxadiazoles can exhibit better DPPH scavenging activity than their precursors due to the participation of the oxadiazole moiety in this resonance stabilization. rsc.orgscispace.com

Table 5: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Series Key Substituent for Activity IC₅₀ (µM) Standard Reference
Coumarin (B35378) tethered 1,3,4-oxadiazoles -OH and -OCH₃ on coumarin ring (Compound 7i) 17.19 Ascorbic acid (23.80) ias.ac.in
Coumarin tethered 1,3,4-oxadiazoles -Cl at para position (Compound 7d) 19.47 Ascorbic acid (23.80) ias.ac.in
2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols 4-hydroxy-3-methoxyphenyl (Compound 5f) Significant activity N/A mdpi.com
2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols 3,4-dihydroxyphenyl (Compound 5j) Significant activity N/A mdpi.com

Advanced Applications and Future Research Trajectories for 5 Phenyl 2,2 Bi 1,3,4 Oxadiazole 5 Thiol

Potential in Cutting-Edge Materials Science

The unique combination of a rigid, electron-deficient bi-oxadiazole core and functionalizable phenyl and thiol groups makes this compound a promising candidate for the development of novel materials.

Development of Novel Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics)

The 1,3,4-oxadiazole (B1194373) ring is a well-known electron-deficient heterocycle, and molecules containing this moiety often exhibit excellent electron-transporting properties. This characteristic is crucial for enhancing the efficiency of organic light-emitting diodes (OLEDs) by facilitating charge balance within the device. For instance, metal complexes featuring 2-(5-phenyl-1,3,4-oxadiazol-yl)phenonate ligands have been successfully used as emitting species in bright blue OLEDs. nih.gov

The structure of 5'-Phenyl-2,2'-bi-1,3,4-oxadiazole-5-thiol, with its extended conjugation across two oxadiazole rings and a phenyl group, is expected to enhance electron affinity and charge mobility compared to single-ring analogues. The thiol group provides a valuable anchoring point for attachment to metal electrode surfaces, such as gold, potentially improving interfacial charge injection. These properties make it a strong candidate for use as an electron-transport or emissive layer material in next-generation OLEDs and other optoelectronic devices like organic photovoltaics.

Table 1: Comparison of Properties for Optoelectronic Materials

CompoundKey Structural FeatureKnown/Predicted Optoelectronic RolePotential Advantage
2,5-Diphenyl-1,3,4-oxadiazole (PPD)Single Oxadiazole RingElectron Transport MaterialGood thermal stability and electron mobility.
This compoundBi-oxadiazole Core, Thiol AnchorElectron Transport, Interfacial LayerPotentially enhanced electron mobility due to extended conjugation; strong anchoring to electrodes via thiol group.

Application in Sensor Technologies for Chemical and Biological Analytes

The inherent features of the this compound scaffold are highly conducive to sensor applications. The electron-deficient nature and potential fluorescence of the oxadiazole core, combined with the metal-coordinating ability of its nitrogen atoms and the surface-anchoring capability of the thiol group, create a versatile platform for detecting a range of analytes.

Derivatives of 1,3,4-oxadiazole have been successfully developed as fluorescent chemosensors. nih.govnih.gov The thiol group is particularly significant, as it can spontaneously form self-assembled monolayers (SAMs) on gold surfaces, a foundational technique for creating highly sensitive and specific electrochemical biosensors.

Exploration as Monomers for High-Performance Polymers

Aromatic poly(1,3,4-oxadiazole)s are a class of high-performance heterocyclic polymers renowned for their exceptional thermal and chemical stability, as well as their excellent mechanical strength. The thermal stability is attributed to the oxadiazole ring's structure, which is electronically similar to a phenylene ring. Polymers incorporating the 2,5-diphenyl- nih.govresearchgate.net-oxadiazole structure exhibit high rigidity and are used in thermo-resistant applications. researchgate.net

The bi-oxadiazole structure of this compound could serve as a rigid monomer unit. Polymerization, potentially occurring through reactions involving the thiol group or functionalized phenyl ring, could lead to polymers with extremely high thermal stability and glass transition temperatures, suitable for aerospace and advanced electronics applications where materials must withstand extreme conditions. acs.org Research has shown that poly(1,3,4-oxadiazole-ether)s exhibit decomposition temperatures above 380°C. researchgate.net

Strategic Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular assembly relies on non-covalent interactions to build ordered, functional architectures. The structure of this compound is rich in features that drive self-assembly. Research on related oxadiazole-containing acids has shown they self-assemble via intermolecular hydrogen bonds to form well-defined supramolecular zigzag chains and helices. figshare.com

Key interactions for this molecule would include:

Thiol/Thione Tautomerism and Hydrogen Bonding: The thiol group can exist in equilibrium with its thione tautomer (-C=S, -NH-). The N-H group in the thione form can act as a hydrogen bond donor, while the nitrogen atoms in the oxadiazole rings can act as acceptors, leading to the formation of ordered chains or networks.

π–π Stacking: The multiple aromatic rings (phenyl and two oxadiazoles) provide extensive surfaces for π–π stacking interactions, which would play a major role in crystal packing and the formation of columnar structures.

Surface Assembly: As mentioned, the thiol group can form strong covalent bonds with gold surfaces, leading to the formation of highly ordered self-assembled monolayers (SAMs), a cornerstone of molecular electronics and biosensing.

Table 2: Key Supramolecular Interactions in Oxadiazole Derivatives

Interaction TypeParticipating GroupsResulting Structure
Hydrogen BondingN-H (thione form), Oxadiazole NitrogensChains, Helices, Networks. figshare.com
π–π StackingPhenyl and Oxadiazole RingsStacked columnar arrays
Covalent AnchoringThiol Group and Gold SurfaceSelf-Assembled Monolayers (SAMs)

Advanced Analytical Sensing Applications (e.g., Chemodetection of Metal Ions or Anions)

Building on its potential in general sensor technology, the 1,3,4-oxadiazole scaffold is particularly effective for detecting metal ions. The nitrogen and oxygen atoms of the oxadiazole ring provide potential coordination sites for metal ions, making the ring a useful signaling component in fluorescent chemosensors. nih.gov Various 1,3,4-oxadiazole derivatives have been engineered to act as highly selective and sensitive "on-off" or "turn-on" fluorescent sensors for a range of metal ions, including Zn²⁺, Cu²⁺, Fe²⁺, and Fe³⁺. nih.govnih.govdntb.gov.ua

The bi-oxadiazole core of this compound could create a unique chelation environment. The two adjacent rings, with their multiple nitrogen heteroatoms, may act as a bidentate or multidentate ligand, offering high selectivity for specific metal ions based on size, charge, and coordination preference. The fluorescence or electrochemical properties of the molecule would likely be altered upon metal binding, providing a clear signal for detection.

Table 3: Sensor Applications of Functionalized 1,3,4-Oxadiazole Derivatives

AnalyteSensing MechanismOxadiazole Derivative ExampleReference
Zn²⁺Fluorescence Enhancement2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole nih.gov
Cu²⁺Fluorescence QuenchingCalix nih.govcrown-based 1,3,4-oxadiazole nih.gov
Fe²⁺/Fe³⁺'On-Off' FluorescenceVarious oxadiazole-based chemosensors dntb.gov.ua

Future Directions in Asymmetric Synthesis and Stereoselective Transformations

While the this compound molecule is itself achiral, its rigid and well-defined structure makes it an intriguing scaffold for the development of new chiral ligands for asymmetric catalysis. Chiral ligands containing pyridine (B92270) and oxazoline (B21484) or oxazole (B20620) moieties have proven highly effective in stereoselective reactions. dicp.ac.cn

The future in this area would involve the synthesis of chiral derivatives of the title compound. Chirality could be introduced, for example, by:

Adding a chiral substituent to the phenyl ring.

Reacting the thiol group with a chiral electrophile.

The resulting chiral molecule could then act as a ligand for a transition metal catalyst. The two oxadiazole rings offer multiple nitrogen coordination sites, and the inherent rigidity of the bi-oxadiazole backbone could create a well-defined chiral pocket around the metal center. This could enable high levels of stereocontrol in reactions such as asymmetric cyclizations, hydrogenations, or cross-coupling reactions. While this application is speculative, the success of other heterocyclic N,N-ligands suggests that this is a promising, albeit unexplored, avenue for future research. dicp.ac.cn

Unexplored Reactivity Pathways and Unconventional Transformations

The reactivity of this compound is largely predicated on the individual reactivities of its constituent parts: the thiol group, the oxadiazole rings, and the phenyl substituent. The exocyclic thiol group is a potent nucleophile, readily participating in S-alkylation and Mannich reactions to yield a variety of derivatives. researchgate.net However, significant opportunities lie in exploring more complex and unconventional transformations.

Future research in this area could focus on:

Tandem Cycloaddition Reactions: The 1,3,4-oxadiazole ring can participate in inverse electron demand Diels-Alder reactions. nih.gov A particularly powerful, yet unexplored, avenue for this class of compounds is the intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade. nih.govresearchgate.net This reaction sequence can generate impressive molecular complexity, creating multiple rings and stereocenters in a single step. nih.gov Applying this methodology could lead to novel, rigid polycyclic structures with precisely controlled three-dimensional arrangements, suitable for targeting complex biological receptors.

Transition-Metal-Catalyzed C-H Activation: Modern synthetic chemistry has increasingly utilized transition-metal catalysis to directly functionalize C-H bonds. rsc.org The phenyl ring and the C-H bond on the second oxadiazole ring of this compound are prime candidates for such transformations. Palladium-catalyzed direct arylation, for instance, could be employed to couple various (hetero)arenes to the molecule, significantly expanding the accessible chemical space without the need for pre-functionalization. mdpi.comresearchgate.net This approach offers an atom-economical route to novel derivatives with potentially enhanced biological or photophysical properties.

Superelectrophilic Activation: The reaction of acetylenic derivatives of oxadiazoles (B1248032) with superacids like triflic acid can generate highly reactive cationic intermediates, enabling unconventional hydroarylation reactions. nih.gov While this has been explored for 1,2,4-oxadiazoles, its application to the 1,3,4-oxadiazole system, particularly the bi-oxadiazole core, remains an open field for investigation, promising access to unique vinyl-substituted derivatives.

Advanced Computational Modeling for Predictive Design and Discovery of Related Compounds

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. nih.gov For derivatives of this compound, a range of computational techniques can accelerate the discovery of potent and selective bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful methods for understanding the relationship between the structural features of a molecule and its biological activity. mdpi.comresearchgate.net These models can identify which steric, electrostatic, and hydrophobic properties are crucial for activity, thereby guiding the design of new analogues with improved potency. mdpi.comijpsdronline.com

Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov For oxadiazole derivatives, docking has been used to design inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). rsc.orgmdpi.comnih.gov Following docking, MD simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. nih.govmongoliajol.info

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. mdpi.com This method can help in predicting reaction outcomes and understanding the photophysical properties of newly designed compounds, making it valuable for both synthetic planning and materials science applications. mdpi.comresearchgate.net

Table 1: Applications of Computational Modeling in the Design of Oxadiazole-Based Compounds
Computational TechniqueApplicationExample Target/GoalReferences
3D-QSAR (CoMFA/CoMSIA)To correlate molecular properties (steric, electrostatic) with biological activity for predictive design.Designing inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Sortase A. mdpi.comnih.gov
Molecular DockingTo predict the binding mode and affinity of a ligand within a protein's active site.Identifying potential inhibitors for EGFR, VEGFR2, and cholinesterases. nih.govrsc.orgmdpi.com
Molecular Dynamics (MD) SimulationTo assess the stability of the ligand-protein complex and observe conformational changes over time.Confirming the stability of oxadiazole inhibitors bound to cholinesterase or SARS-CoV-2 proteins. nih.govmongoliajol.info
Density Functional Theory (DFT)To determine chemical stability, reactivity, and electronic properties of molecules.Evaluating the reactivity of potential VEGFR2 inhibitors. mdpi.comnih.gov

Collaborative Research Endeavors across Disciplines (e.g., Chemical Physics, Bio-inorganic Chemistry)

The multifaceted nature of the this compound scaffold necessitates a multidisciplinary research approach to fully exploit its potential. Collaborations that bridge traditional scientific divides are crucial for innovation.

Chemical Physics: The extended π-conjugated system of the bi-oxadiazole structure suggests interesting photophysical properties. nih.govresearchgate.net Aromatic poly(1,3,4-oxadiazole)s are known for their luminescent properties and are investigated as light-emitting materials. nih.govresearchgate.net Collaborative efforts between synthetic organic chemists and chemical physicists could explore the use of these compounds as fluorescent probes, chemosensors, or components in organic light-emitting diodes (OLEDs). nih.gov Detailed photophysical studies, including absorption/emission spectroscopy and quantum yield measurements, would be essential to characterize their potential in optoelectronic applications. nih.govrsc.org

Bio-inorganic Chemistry: The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) makes this compound an excellent candidate for a multidentate ligand in coordination chemistry. edu.krdasianpubs.org The thiol group and the nitrogen atoms of the oxadiazole rings can act as donor sites to chelate metal ions. researchgate.net This opens a promising avenue for collaboration with bio-inorganic chemists to develop novel metal complexes. Such complexes could function as metallodrugs with unique mechanisms of action, diagnostic imaging agents, or catalysts. uomustansiriyah.edu.iqmdpi.com Investigating the coordination chemistry of this ligand with biologically relevant metals like copper, zinc, or platinum could lead to new therapeutic agents for cancer or infectious diseases. edu.krdasianpubs.org

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